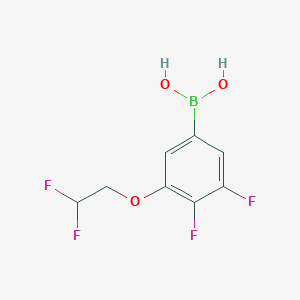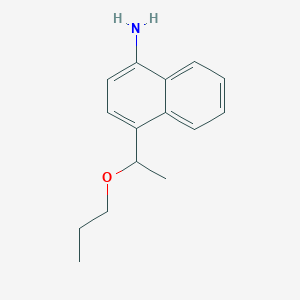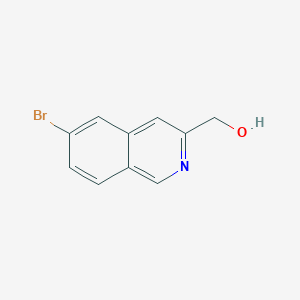
(E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a bromovinyl group attached to a dioxaborolane ring, which is further substituted with four methyl groups. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
The synthesis of (E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of an alkyne with a brominating agent in the presence of a boron-containing compound. One common method involves the use of selenium dibromide and alkynes, which proceed at room temperature to give the desired product with high stereoselectivity . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory and industrial-scale production.
Análisis De Reacciones Químicas
(E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromovinyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various products.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology and Medicine: The compound has been studied for its potential antiviral properties, particularly against varicella-zoster virus and herpes simplex virus.
Industry: It is used in the production of pharmaceuticals and other fine chemicals, where its unique reactivity and stability are advantageous.
Mecanismo De Acción
The mechanism by which (E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its participation in chemical reactions. The bromovinyl group can undergo nucleophilic substitution, while the boron-containing dioxaborolane ring can participate in various coupling reactions. These reactions often involve the formation of intermediates that facilitate the desired transformations.
Comparación Con Compuestos Similares
(E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
(E)-2-(2-bromovinyl)trimethylsilane: This compound also contains a bromovinyl group but is attached to a trimethylsilane moiety instead of a dioxaborolane ring.
β-L-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil: This compound is a uracil derivative with a bromovinyl group and has been studied for its antiviral properties.
The uniqueness of this compound lies in its combination of a bromovinyl group with a boron-containing dioxaborolane ring, which imparts distinct reactivity and stability compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H14BBrO2 |
|---|---|
Peso molecular |
232.91 g/mol |
Nombre IUPAC |
2-[(E)-2-bromoethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H14BBrO2/c1-7(2)8(3,4)12-9(11-7)5-6-10/h5-6H,1-4H3/b6-5+ |
Clave InChI |
GCKFQNDKDMFCGM-AATRIKPKSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/Br |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)
![2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11875251.png)






![8-Nitro-2H-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one](/img/structure/B11875298.png)




